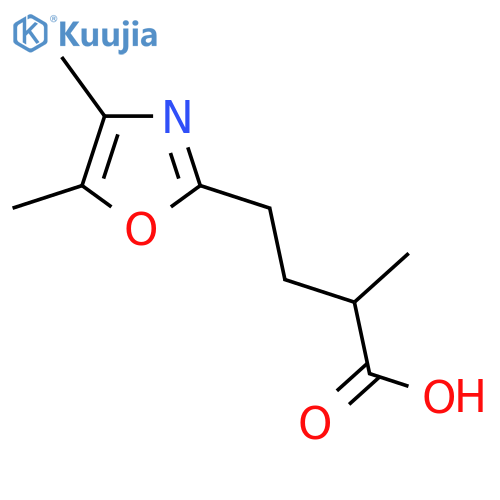Cas no 2229627-59-0 (4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid)

2229627-59-0 structure
商品名:4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
- 2229627-59-0
- EN300-1753344
-
- インチ: 1S/C10H15NO3/c1-6(10(12)13)4-5-9-11-7(2)8(3)14-9/h6H,4-5H2,1-3H3,(H,12,13)
- InChIKey: HBSOIORIAKIJPK-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C)N=C1CCC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 197.10519334g/mol
- どういたいしつりょう: 197.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753344-2.5g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 2.5g |
$4216.0 | 2023-09-20 | ||
| Enamine | EN300-1753344-10.0g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 10g |
$9252.0 | 2023-06-03 | ||
| Enamine | EN300-1753344-0.5g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 0.5g |
$2066.0 | 2023-09-20 | ||
| Enamine | EN300-1753344-1g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 1g |
$2152.0 | 2023-09-20 | ||
| Enamine | EN300-1753344-5g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 5g |
$6239.0 | 2023-09-20 | ||
| Enamine | EN300-1753344-0.25g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 0.25g |
$1980.0 | 2023-09-20 | ||
| Enamine | EN300-1753344-0.1g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 0.1g |
$1893.0 | 2023-09-20 | ||
| Enamine | EN300-1753344-0.05g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 0.05g |
$1807.0 | 2023-09-20 | ||
| Enamine | EN300-1753344-10g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 10g |
$9252.0 | 2023-09-20 | ||
| Enamine | EN300-1753344-5.0g |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid |
2229627-59-0 | 5g |
$6239.0 | 2023-06-03 |
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
2229627-59-0 (4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
